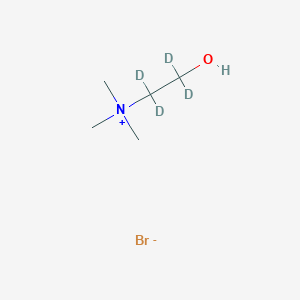

Choline-1,1,2,2-d4 bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCWKVUUIFLXNZ-HGFPCDIYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584461 | |

| Record name | 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-69-3 | |

| Record name | 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285979-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Choline-1,1,2,2-d4 Bromide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Choline-1,1,2,2-d4 bromide (CAS 285979-69-3), an essential isotopically labeled internal standard for advanced bioanalytical and metabolic research. The document outlines a robust, two-step synthetic pathway starting from commercially available deuterated precursors, followed by a detailed discussion of the analytical techniques required to verify its identity, purity, and isotopic enrichment. This guide is intended for researchers, scientists, and drug development professionals who require high-purity, well-characterized stable isotope-labeled compounds for quantitative mass spectrometry applications.

Introduction: The Imperative for Stable Isotope-Labeled Standards

In modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1] These compounds are chemically identical to the analyte of interest but have a greater mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2]

Choline, a vital nutrient, is a precursor to the neurotransmitter acetylcholine and a key component of cell membranes.[3][4] Its accurate quantification in biological matrices, foods, and nutritional formulas is critical for research in neuroscience, oncology, and nutrition.[3][5] this compound, with four deuterium atoms on the ethanol backbone, serves as an ideal internal standard for choline. Its key advantages include:

-

Co-elution with the Analyte: It behaves almost identically to endogenous choline during chromatographic separation, ensuring that matrix effects and ionization suppression are effectively normalized.[6]

-

Distinct Mass Signal: The +4 mass shift is sufficient to prevent isotopic overlap with the natural abundance of isotopes in unlabeled choline, ensuring clear and unambiguous detection.[2]

-

Chemical Stability: The deuterium labels are on a stable aliphatic backbone, minimizing the risk of back-exchange that can sometimes occur with labels on more labile positions.[7]

This guide provides the necessary field-proven insights and detailed protocols to enable laboratories to synthesize and rigorously validate this critical analytical reagent.

Synthesis of this compound

The synthesis is a robust two-step process. The first step involves the N,N-dimethylation of the deuterated primary amine, followed by a quaternization reaction to yield the final quaternary ammonium salt.

Synthetic Workflow Overview

The overall synthetic pathway is illustrated below. It begins with the commercially available Ethanolamine-1,1,2,2-d4, proceeds through the intermediate N,N-dimethyl-1,1,2,2-d4-ethanolamine, and concludes with the target molecule.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of N,N-Dimethyl-1,1,2,2-d4-ethanolamine via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary amines. It utilizes formaldehyde as the carbon source and formic acid as the reducing agent, resulting in a high-yield, one-pot procedure.

Causality: This method is chosen for its simplicity and efficiency. It avoids the use of hazardous alkylating agents like methyl iodide for the initial methylation and typically proceeds to completion with minimal side products, simplifying purification.

Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethanolamine-1,1,2,2-d4 (1.0 eq.).

-

Reagent Addition: Add formic acid (2.5 eq.) to the flask, followed by the slow, dropwise addition of aqueous formaldehyde (37% w/w, 2.2 eq.). The initial reaction may be exothermic.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Vigorous evolution of carbon dioxide will be observed. Maintain the reflux for 8-12 hours, or until the CO₂ evolution ceases. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is > 9.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) or diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude N,N-dimethyl-1,1,2,2-d4-ethanolamine is often of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.

Step 2: Quaternization to form this compound

This step involves a standard Sₙ2 reaction where the lone pair of electrons on the tertiary amine of the intermediate attacks the electrophilic methyl group of methyl bromide.

Causality: Methyl bromide is a highly effective methylating agent for forming quaternary ammonium salts. The choice of solvent is critical; a polar aprotic solvent like acetonitrile is often used to facilitate the reaction while allowing the product, which is often less soluble, to precipitate.

Experimental Protocol:

-

Reaction Setup: In a sealed pressure tube or a thick-walled round-bottom flask, dissolve the N,N-dimethyl-1,1,2,2-d4-ethanolamine (1.0 eq.) from Step 1 in anhydrous acetonitrile or THF.

-

Reagent Addition: Cool the solution in an ice bath. Carefully add a solution of methyl bromide (CH₃Br) in a suitable solvent (e.g., tert-butyl methyl ether) or bubble methyl bromide gas through the solution (1.1 - 1.5 eq.). Caution: Methyl bromide is a toxic gas; all operations must be performed in a well-ventilated fume hood.

-

Reaction: Seal the vessel and allow the reaction mixture to stir at room temperature for 24-48 hours. The product, being a salt, will often precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and solvent residues.

-

Purification: The crude product is often of high purity. If required, recrystallization from a solvent system such as ethanol/diethyl ether can be performed. Dry the final product, this compound, under high vacuum to yield a white, hygroscopic solid.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, chemical purity, and isotopic enrichment of the final product. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a self-validating system of analysis.

Characterization Workflow

Caption: Analytical workflow for the validation of this compound.

Mass Spectrometry (MS)

Protocol: The sample is analyzed by electrospray ionization (ESI) mass spectrometry in positive ion mode, often coupled with liquid chromatography (LC-MS).

-

Objective 1: Confirm Molecular Weight. The primary goal is to observe the molecular ion corresponding to the cationic portion of the molecule, [C₅H₁₀D₄NO]⁺.

-

Objective 2: Determine Isotopic Purity. High-resolution mass spectrometry allows for the determination of the isotopic distribution. The analysis should confirm that the M+4 peak is the base peak and that contributions from M+0, M+1, M+2, and M+3 are minimal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or MeOD) and analyzed using ¹H and ¹³C NMR spectroscopy.

-

¹H NMR: This is a critical test for structural confirmation. The spectrum should show a sharp singlet around 3.2 ppm corresponding to the nine equivalent protons of the trimethylammonium group [-N(CH₃)₃]. Crucially, the multiplet signals typically seen for the ethylene protons (-CH₂CH₂-) in unlabeled choline (at ~3.5 and ~4.0 ppm) should be absent, confirming deuteration at these positions.[8][9]

-

¹³C NMR: The spectrum will confirm the presence of all five carbon atoms. The signal for the three equivalent methyl carbons will appear around 56.6 ppm. The two deuterated carbons of the backbone will show signals around 58.3 ppm and 70.1 ppm, though these may be broadened or show splitting due to C-D coupling.[9][10]

High-Performance Liquid Chromatography (HPLC)

Protocol: The chemical purity is determined using HPLC with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a charged aerosol detector (CAD), as choline lacks a strong UV chromophore.

-

Objective: Quantify Chemical Purity. This analysis will separate the final product from any non-volatile starting materials or side products, allowing for a precise quantification of chemical purity. A purity value of >98% is typically required for use as an internal standard.[1]

Summary of Expected Analytical Data

The following table summarizes the expected characterization data for a high-purity batch of this compound.

| Parameter | Specification | Rationale |

| Appearance | White to Off-White Solid | Expected physical state of the salt. |

| Molecular Formula | C₅H₁₀D₄BrNO | Based on the atomic composition. |

| Molecular Weight | 188.10 g/mol | Calculated molecular weight of the specified isotopic form. |

| ¹H NMR (in D₂O) | ~3.2 ppm (s, 9H); Absence of signals at ~3.5 & ~4.0 ppm | Confirms the N(CH₃)₃ group and successful deuteration of the backbone.[8][9] |

| ¹³C NMR (in D₂O) | ~56.6 ppm (N(CH₃)₃); ~58.3 ppm (N-CD₂); ~70.1 ppm (HO-CD₂) | Confirms the carbon skeleton.[9][10] |

| Mass Spectrum (ESI+) | m/z ≈ 108.1 (M⁺) | Corresponds to the molecular ion [C₅H₁₀D₄NO]⁺. |

| Isotopic Purity | ≥98 atom % D | Ensures minimal isotopic crossover with the analyte.[1] |

| Chemical Purity (HPLC) | ≥98% | Guarantees that the standard is free from interfering impurities.[1] |

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Conclusion

The synthesis and rigorous characterization of this compound are fundamental to its successful application as an internal standard in high-sensitivity bioanalytical methods. The described two-step synthesis is efficient and scalable, while the multi-technique analytical characterization workflow provides a robust, self-validating system to ensure the final product meets the stringent requirements for identity, purity, and isotopic enrichment. By following the detailed protocols and understanding the causality behind the experimental choices presented in this guide, research and drug development professionals can confidently produce and qualify this vital analytical tool, ultimately enhancing the reliability and integrity of their quantitative data.

References

-

Aboagye, E., & Bhujwalla, Z. M. (2020). Mapping choline metabolites in normal and transformed cells. Metabolomics, 16(12), 121. [Link]

-

Koc, H., et al. (2002). Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry. Analytical Chemistry, 74(18), 4734–4740. [Link]

-

Holm, P. I., et al. (2010). Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 399(3), 1175-1183. [Link]

-

Molbase. (n.d.). ETHANOL-1,1,2,2-D4-AMINE | 85047-08-1. Retrieved January 2, 2026, from [Link]

-

ChemBK. (n.d.). ETHANOL-1,1,2,2-D4-AMINE. Retrieved January 2, 2026, from [Link]

-

Postle, A. D., et al. (2019). Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers. Journal of Lipid Research, 60(5), 938-948. [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]

-

Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. [Link]

-

Martin, F., et al. (2013). This compound Internal Standard for UHPLC-MS/MS Quantification of Choline in Infant and Adult/Pediatric Nutritional Formulas. Journal of AOAC International, 96(6), 1396-1399. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000097). Retrieved January 2, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000285 - Choline. Retrieved January 2, 2026, from [Link]

-

Phillips, M. M. (2012). Analytical approaches to determination of total choline in foods and dietary supplements. Analytical and Bioanalytical Chemistry, 403(8), 2103-2112. [Link]

-

Wikipedia. (n.d.). Dimethylethanolamine. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). US2462736A - Preparation of n,n' dimethylethanolamine.

-

Ataman Kimya. (n.d.). N,N-DIMETHYLETHANOLAMINE. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of N, N-Dimethylethanolamine (DMEA). Retrieved January 2, 2026, from [Link]

-

MDPI. (2023). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 28(15), 5789. [Link]

-

MDPI. (2022). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. International Journal of Molecular Sciences, 23(21), 13543. [Link]

- Google Patents. (n.d.). EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate.

-

Katz-Brull, R., & Degani, H. (2001). 1H NMR analysis of choline metabolites in fine-needle-aspirate biopsies of breast cancer. Magnetic Resonance in Medicine, 46(3), 441-446. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Ready, J. (n.d.). Reductions. UT Southwestern Medical Center. [Link]

-

Greenberg, D. M., & Harris, S. C. (1950). Lack of direct biological conversion of glycine to ethanolamine. Proceedings of the Society for Experimental Biology and Medicine, 75(3), 683-684. [Link]

- Google Patents. (n.d.). CN101648880B - Preparation method of N, N-dimethylethanolamine.

-

ResearchGate. (n.d.). Micellization of quaternized poly(2-(dimethylamino)ethyl methacrylate)-block-poly(methyl methacrylate) copolymers in water. Retrieved January 2, 2026, from [Link]

-

MDPI. (2021). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 26(8), 2161. [Link]

Sources

- 1. lgcstandards.com [lgcstandards.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000097) [hmdb.ca]

- 9. bmse000285 Choline at BMRB [bmrb.io]

- 10. Choline chloride(67-48-1) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Choline Bromide

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of deuterated choline bromide. As stable isotope-labeled compounds are indispensable tools in modern research, a thorough understanding of their characteristics is paramount for their effective application. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular structure, physicochemical parameters, and analytical characterization of various deuterated isotopologues of choline bromide. Furthermore, it details field-proven experimental protocols and discusses the critical role of this compound in metabolic research, pharmacokinetic studies, and advanced diagnostic imaging, thereby serving as a vital resource for its practical implementation.

Introduction: The Significance of Deuteration in Choline Research

Choline, a quaternary amine, is a vital micronutrient essential for the structural integrity of cell membranes, the synthesis of the neurotransmitter acetylcholine, and as a primary source of methyl groups in metabolism.[1] Its central role in numerous physiological processes makes it a key target of study in neuroscience, oncology, and nutritional science.

Stable isotope labeling, particularly with deuterium (²H or D), has emerged as a powerful technique for elucidating complex biological pathways without the complications of radioactivity.[2] Deuterated choline bromide is a non-radioactive, stable isotopologue of choline bromide where one or more hydrogen atoms have been replaced by deuterium. This substitution provides a unique mass signature that allows for its differentiation from the endogenous, naturally abundant counterpart. The applications of deuterated choline bromide are extensive, ranging from its use as an internal standard for precise quantification in mass spectrometry to a tracer for metabolic flux analysis and in vivo imaging.[2][] This guide will focus on the most commonly utilized forms, such as choline-(trimethyl-d9)-bromide and fully deuterated choline-d13-bromide.

Physicochemical Properties of Deuterated Choline Bromide

The substitution of hydrogen with deuterium results in a slight increase in molecular weight but generally has a minimal impact on the bulk physical properties of the molecule.[4] However, the increased mass and the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to kinetic isotope effects, which are foundational to its utility in studying reaction mechanisms.[5][6]

Comparative Physicochemical Data

The following table summarizes the key physical and chemical properties of a common isotopologue, choline-d13-bromide, in comparison to its non-deuterated form.

| Property | Choline Bromide (Unlabeled) | Deuterated Choline Bromide (d13) | Reference(s) |

| Chemical Formula | C₅H₁₄BrNO | C₅HD₁₃BrNO | [7] |

| Molecular Weight | 184.07 g/mol | 197.15 g/mol | [7][8] |

| Appearance | White to off-white solid | White to off-white solid | [2] |

| Isotopic Purity | N/A | Typically ≥98% | [7][8] |

| Solubility | Highly soluble in water and ethanol. | Highly soluble in water and ethanol. | [9] |

| Hygroscopicity | Highly hygroscopic. | Highly hygroscopic. | [10][11][12] |

| Storage Conditions | Store at room temperature, away from light and moisture, under inert atmosphere. | Store at 4°C, sealed, away from moisture. | [2][7] |

Molecular Structure and Isotopic Purity

The specific placement of deuterium atoms is critical for the intended application. Common variants include:

-

Choline-(trimethyl-d9)-bromide : Deuteration on the three methyl groups.

-

Choline-(1,1,2,2-d4)-bromide : Deuteration on the ethyl backbone.

-

Choline-d13-bromide : Fully deuterated on all carbon-bound hydrogen positions.

The molecular structure of choline-d13-bromide is depicted below.

Caption: Molecular structure of choline-d13-bromide.

Solubility and Stability

Deuterated choline bromide exhibits high solubility in polar solvents such as water, methanol, and ethanol, which is consistent with its ionic nature.[9] A critical property to consider during handling and storage is its high hygroscopicity.[10][11] Choline salts are known to readily absorb moisture from the atmosphere, which can lead to the formation of a paste-like substance, complicating accurate weighing and potentially initiating degradation pathways.[12]

Causality Insight: The hygroscopic nature stems from the hydrophilic groups within the choline molecule, which readily form hydrogen bonds with water.[11] Therefore, it is imperative to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize water uptake.[2][7] For long-term stability, storage at 4°C is recommended.[2]

Analytical Characterization and Protocols

The identity, purity, and isotopic enrichment of deuterated choline bromide must be rigorously verified. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the positions of deuterium incorporation and assessing isotopic enrichment.

-

¹H NMR (Proton NMR): In a fully deuterated sample like choline-d13-bromide, the proton spectrum will show a significant reduction or complete absence of signals corresponding to the choline protons. The degree of deuteration can be quantified by comparing the integral of any residual proton signals to that of a known internal standard.

-

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive confirmation of deuteration and can be used for quantitative analysis in complex biological samples.[13]

-

¹³C NMR (Carbon-13 NMR): The carbon signals in a deuterated compound will exhibit splitting patterns due to coupling with deuterium (a spin-1 nucleus), resulting in characteristic multiplets. For example, a CD₃ group will appear as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD group as a 1:1:1 triplet.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the deuterated compound and determining its isotopic enrichment. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of the quaternary amine structure of choline.[14]

Expected Observation: In the mass spectrum of choline-d9-bromide, the molecular ion peak for the choline cation will be observed at an m/z value that is 9 Daltons higher than that of unlabeled choline.[15] For choline-d13-bromide, the mass shift will be 13 Daltons. This mass shift is a direct and unambiguous confirmation of deuteration.

Experimental Workflow for Identity and Purity Confirmation

The following workflow provides a robust system for the comprehensive characterization of deuterated choline bromide.

Caption: Workflow for purity and identity confirmation.

Protocol: Purity Assessment by HPLC-MS

This protocol describes a method for determining the chemical purity of deuterated choline bromide and confirming its identity.

Objective: To separate and quantify choline and any potential impurities using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Materials:

-

Deuterated Choline Bromide sample

-

Unlabeled Choline Bromide standard

-

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

-

HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column

Procedure:

-

Standard Preparation: Prepare a stock solution of unlabeled choline bromide at 1 mg/mL in 50:50 acetonitrile:water. Create a series of dilutions for a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the deuterated choline bromide sample to a concentration of 1 mg/mL in 50:50 acetonitrile:water.

-

HPLC Conditions:

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

-

MS Conditions (Positive ESI Mode):

-

Scan Range: m/z 50-250

-

Targeted Ion Monitoring:

-

Unlabeled Choline: e.g., m/z 104.1

-

Deuterated Choline (d9): e.g., m/z 113.1

-

Deuterated Choline (d13): e.g., m/z 117.1

-

-

-

Data Analysis:

-

Integrate the peak area for the deuterated choline ion.

-

Identify and integrate any impurity peaks.

-

Calculate chemical purity as: (Area_deuterated_choline / Total_peak_area) * 100%.

-

Confirm the mass of the main peak corresponds to the expected deuterated isotopologue.

-

Trustworthiness: This protocol is self-validating through the use of an unlabeled standard to confirm retention time and MS fragmentation, and a high-resolution mass spectrometer to ensure accurate mass identification, differentiating the analyte from isobaric interferences.

Applications in Research and Drug Development

The unique properties of deuterated choline bromide make it an invaluable tool in various scientific disciplines.

-

Metabolic Tracer Studies: By administering deuterated choline, researchers can trace its uptake and conversion into downstream metabolites like phosphocholine and acetylcholine in cells, tissues, or whole organisms.[13][14][16] This is particularly relevant in cancer research, where choline metabolism is often upregulated.[16]

-

Internal Standard for Quantitative Analysis: Due to its chemical similarity and distinct mass, deuterated choline is the gold standard internal standard for the quantification of endogenous choline in biological matrices (e.g., plasma, tissue homogenates) by LC-MS.[2][9] It co-elutes with the analyte, correcting for variations in sample preparation and instrument response.

-

Deuterium Metabolic Imaging (DMI): DMI is an emerging non-invasive imaging technique that uses deuterated substrates to map metabolic activity in vivo.[16][17][18] Studies have shown that deuterated choline can be used to generate high-contrast images of brain tumors, providing unique information complementary to traditional MRI.[16][19]

Conclusion

Deuterated choline bromide is a powerful and versatile tool for researchers in the life sciences. A comprehensive understanding of its physical properties, particularly its hygroscopicity, and the application of robust analytical methods for its characterization are essential for obtaining reliable and reproducible experimental results. By leveraging its unique mass signature, scientists can conduct highly sensitive and specific investigations into choline metabolism, pharmacokinetics, and disease pathology, ultimately advancing our understanding of complex biological systems.

References

- Analytical approaches to determination of total choline in foods and dietary supplements. (2012). Anal Bioanal Chem.

- Summary of existing analytical methods for determination of total choline in foods and dietary supplements. (n.d.).

- Hygroscopicity of 1:2 Choline Chloride:Ethylene Glycol Deep Eutectic Solvent: A Hindrance to its Electropl

- CAS 285979-71-7 Choline bromide-[trimethyl-d9]. (n.d.). BOC Sciences.

- Choline bromide (D₁₃, 98%). (n.d.).

- Choline bromide (D₁₃, 98%). (n.d.).

- Hygroscopicity of 1:2 Choline Chloride:Ethylene Glycol Deep Eutectic Solvent: A Hindrance to its Electroplating Industry Adoption. (2021). Journal of Electrochemical Science and Technology.

- Non-hygroscopic choline salts. (n.d.).

- Choline-d13 bromide | Stable Isotope. (n.d.). MedchemExpress.com.

- Deuterium magnetic resonance spectroscopy of isotopically labeled mammalian cells. (n.d.).

- Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors. (n.d.).

- Oral Intake of Deuterated Choline at Clinical Dose for Metabolic Imaging of Brain Tumors. (n.d.).

- Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI). (2023). Frontiers.

- Mass Spectrometric Analysis of Surfactant Metabolism in Human Volunteers Using Deuteriated Choline. (2004).

- Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. (n.d.). MDPI.

- Choline-d9 chloride | Stable Isotope. (n.d.). MedchemExpress.com.

- Summary: Solubility in deuter

- Exogenous deuterated choline (choline-d9) is used by SM43 to synthesize.... (n.d.).

- pH and deuterium kinetic isotope effects studies on the oxidation of choline to betaine-aldehyde catalyzed by choline oxidase. (n.d.). PubMed.

- Stability and Recommended Storage of Deuterated 3-Bromopropionic Acid: A Technical Guide. (n.d.). Benchchem.

Sources

- 1. Analytical approaches to determination of total choline in foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 5. pH and deuterium kinetic isotope effects studies on the oxidation of choline to betaine-aldehyde catalyzed by choline oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. isotope.com [isotope.com]

- 8. isotope.com [isotope.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. jecst.org [jecst.org]

- 11. Journal of Electrochemical Science and Technology [jecst.org]

- 12. US2729672A - Non-hygroscopic choline salts - Google Patents [patents.google.com]

- 13. Deuterium magnetic resonance spectroscopy of isotopically labeled mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsjournals.org [atsjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. Frontiers | Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI) [frontiersin.org]

An In-depth Technical Guide to Choline-1,1,2,2-d4 Bromide for Advanced Research Applications

This guide provides researchers, scientists, and drug development professionals with essential technical information and practical insights into the use of Choline-1,1,2,2-d4 bromide. We will delve into its core properties, sourcing, and critical applications, particularly its role as an internal standard in mass spectrometry-based quantitative analysis.

Section 1: Compound Identification and Properties

This compound is a deuterated form of choline bromide, where four hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling is fundamental to its primary application in analytical chemistry.

Chemical and Physical Properties:

-

Chemical Name: (2-Hydroxyethyl-1,1,2,2-d4)trimethylammonium Bromide

-

Molecular Formula: C5H10D4BrNO[4]

-

Isotopic Purity: Typically ≥98 atom % D

-

Appearance: Generally a solid at room temperature[4]

The key feature of this compound is its mass shift of +4 compared to the unlabeled choline. This distinct mass difference allows for clear differentiation by a mass spectrometer, which is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[5]

Section 2: Sourcing and Supplier Information

Reliable sourcing of high-purity isotopic standards is a critical first step in any quantitative workflow. The following table provides a non-exhaustive list of reputable suppliers for this compound. It is imperative to obtain a Certificate of Analysis (CoA) for each specific lot to verify isotopic purity and chemical integrity.

| Supplier | Product Number(s) | Notes |

| Santa Cruz Biotechnology | sc-210191 | For research use only.[1] |

| Alfa Chemistry | ACM285979693-1 | Lists applications as an internal standard.[2] |

| Sigma-Aldrich (Merck) | 615552 | Provides detailed properties and purity information. |

| LGC Standards | TRC-C211051 | Offers certified reference materials.[3] |

| C/D/N Isotopes Inc. | D-1600 | Specifies isotopic enrichment of 99 atom % D.[6] |

| MedChemExpress | HY-114408S | Notes its use as a tracer and internal standard.[7] |

| InvivoChem | V3472 | Provides physicochemical properties.[4] |

| Simson Pharma Limited | Manufacturer and exporter. |

Section 3: The Critical Role of Deuterated Standards in Quantitative Mass Spectrometry

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for accurate and precise quantification in complex matrices, such as plasma, tissue homogenates, or nutritional formulas, is IDMS.[5] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of preparation.[5]

Why is this so effective?

The deuterated internal standard is chemically almost identical to the endogenous analyte (choline).[8] Consequently, it behaves nearly identically during all subsequent analytical steps:[5]

-

Extraction: Any loss of analyte during sample cleanup (e.g., protein precipitation, solid-phase extraction) will be mirrored by a proportional loss of the internal standard.

-

Chromatographic Separation: The deuterated standard co-elutes with the native analyte during liquid chromatography (LC).[5]

-

Ionization: It experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[5][9]

Because the mass spectrometer can distinguish between the analyte and the heavier internal standard, quantification is based on the ratio of their respective signal intensities.[5] This ratio remains constant even if the absolute signal of both compounds varies due to sample loss or matrix effects, leading to highly accurate and reproducible results.[5][10]

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Section 4: Application Protocol: Quantification of Choline in Human Plasma

This section outlines a standard protocol for the quantification of choline in human plasma using this compound as an internal standard with LC-MS/MS.

4.1. Materials and Reagents

-

Human Plasma (K2EDTA)

-

Choline Chloride (for calibration standards)

-

This compound (Internal Standard, IS)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

4.2. Solution Preparation

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve Choline Chloride in water.

-

Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve this compound in water.

-

Working Solutions: Prepare serial dilutions of the analyte stock in water to create calibration standards (e.g., 1 to 1000 nmol/L). Prepare a working internal standard solution (e.g., 2 µmol/L) in water.[11]

4.3. Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the working internal standard solution.

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

Causality: Protein precipitation is a rapid and effective method to remove the bulk of interfering macromolecules from the plasma.[10] Adding the internal standard before this step is crucial to ensure it undergoes the exact same process as the analyte, correcting for any variability in precipitation efficiency or volume loss during supernatant transfer.[5]

4.4. LC-MS/MS Conditions

-

LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for excellent retention and separation of the highly polar choline molecule.[12][13]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A gradient from high organic (e.g., 95% B) to a lower percentage is used to elute choline.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

MS Detection: Multiple Reaction Monitoring (MRM).

-

Choline Transition: m/z 104.1 → m/z 60.1

-

Choline-d4 Transition: m/z 108.1 → m/z 64.1

-

Causality: HILIC chromatography is superior to standard reversed-phase for this application because it provides better retention for very polar compounds like choline.[12] The MRM transitions are specific precursor-to-product ion fragments, providing a high degree of selectivity and sensitivity, minimizing interference from other compounds in the matrix.

Caption: Analytical workflow for choline quantification.

Section 5: Conclusion

This compound is an indispensable tool for researchers requiring accurate quantification of choline in complex biological matrices.[14] Its near-identical chemical behavior to the endogenous analyte, combined with its distinct mass, makes it the ideal internal standard for isotope dilution mass spectrometry.[8] By correcting for variability during sample preparation and analysis, its use ensures the generation of highly reliable, reproducible, and trustworthy data, which is paramount in both basic research and advanced drug development.[5][14]

References

-

Isotope Science / Alfa Chemistry. (n.d.). CAS 285979-69-3 this compound. Retrieved from [Link]

-

Nwosu, C. et al. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Technology 5(3). Retrieved from [Link]

-

Koc, H., Mar, M. H., Ranasinghe, A., Swenberg, J. A., & Zeisel, S. H. (2002). Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry. Analytical Chemistry, 74(18), 4734–4740. Retrieved from [Link]

-

G-L. G, I. C, F. P, V. C, L. P, & F. P. (2012). Absolute Quantification of Choline-Related Biomarkers in Breast Cancer Biopsies by Liquid Chromatography Electrospray Ionization Mass Spectrometry. PLoS ONE, 7(9), e45803. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Wang, T., Yang, Z., & Zhang, G. (2013). Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. Journal of Chromatography B, 911, 155-162. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | Isotope-Labeled Compounds | 285979-69-3 | Invivochem [invivochem.com]

- 5. benchchem.com [benchchem.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ukisotope.com [ukisotope.com]

- 10. texilajournal.com [texilajournal.com]

- 11. shimadzu.com [shimadzu.com]

- 12. Absolute Quantification of Choline-Related Biomarkers in Breast Cancer Biopsies by Liquid Chromatography Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Choline-1,1,2,2-d4 Bromide

Introduction: The Critical Role of Deuterated Standards

In the landscape of modern analytical science, particularly in pharmaceutical and biomedical research, the precise quantification of endogenous and exogenous compounds is paramount. Isotope Dilution Mass Spectrometry (IDMS) stands as a gold-standard technique for achieving the highest levels of accuracy and precision.[1] Central to this method is the use of stable isotope-labeled internal standards (SIL-IS), with deuterated compounds being the most common. Choline-1,1,2,2-d4 bromide is a deuterated analog of choline bromide, where four hydrogen atoms on the ethyl group have been replaced by deuterium.

This substitution renders the molecule chemically identical to its natural counterpart but distinguishable by mass, making it an ideal internal standard for the quantification of choline in various matrices by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[2][3][4] The efficacy of this compound as an internal standard is fundamentally dependent on its isotopic purity and isotopic enrichment . This guide provides a comprehensive technical overview of these critical quality attributes and the analytical methodologies required for their rigorous validation.

Foundational Concepts: Isotopic Purity vs. Isotopic Enrichment

While often used interchangeably, isotopic purity and enrichment are distinct concepts that must be precisely understood.[5]

-

Isotopic Enrichment: This refers to the percentage of a specific isotope at a given labeled position within a molecule.[5] For a starting material with 99.5% isotopic enrichment, there is a 99.5% probability of finding a deuterium atom at a labeled position and a 0.5% chance of finding a hydrogen atom.[5]

-

Isotopic Purity: This describes the percentage of molecules in the entire population that contain the desired number of isotopic labels.[5][6] Due to the statistical nature of chemical synthesis, it is practically impossible to achieve 100% isotopic purity.[5] A batch of this compound will inevitably contain a distribution of isotopologues (d0, d1, d2, d3, etc.). High isotopic purity means the d4 species is the most abundant by a significant margin.

The distinction is critical. High enrichment of the starting materials is necessary but does not guarantee high isotopic purity of the final d4 product. Understanding this distribution is essential for accurate quantification, as the presence of unlabeled (d0) choline in the internal standard would artificially inflate the measured concentration of the analyte.

Analytical Characterization: A Dual-Pronged Approach

A robust characterization of this compound requires a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[7] This dual approach provides complementary information to build a complete profile of the material's isotopic composition and structural integrity.

| Technique | Primary Information Provided | Strengths | Limitations |

| ¹H NMR | Position and extent of deuteration, structural integrity | Highly precise for measuring residual protons, confirms label position | Less sensitive for quantifying the full isotopologue distribution |

| HRMS | Isotopic distribution (relative abundance of d0-d4 isotopologues) | Highly sensitive, provides a complete isotopologue profile | Does not inherently confirm the position of the labels |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gatekeeper

NMR spectroscopy is the benchmark technique for confirming the position of deuterium incorporation and for calculating the overall level of deuteration.[6][7]

-

¹H NMR (Proton NMR): This is the most direct method to assess the success of the deuteration. In a fully deuterated Choline-1,1,2,2-d4 molecule, the signals corresponding to the protons at the C1 and C2 positions of the ethyl group should be absent or significantly diminished. By integrating the residual proton signals at these positions against a stable, non-deuterated signal (like the N-methyl protons) or a certified quantitative internal standard, the percentage of deuterium incorporation can be accurately calculated.[5]

-

¹³C NMR (Carbon-13 NMR): The substitution of hydrogen with deuterium causes a characteristic shift and splitting of the adjacent carbon signals in the ¹³C NMR spectrum. This provides further confirmation that the deuterium atoms are located at the intended positions.

Caption: Workflow for determining deuterium incorporation by ¹H NMR.

High-Resolution Mass Spectrometry (HRMS): Profiling the Isotopologues

While NMR confirms the location of deuteration, HRMS is essential for quantifying the distribution of different isotopologues (d0, d1, d2, d3, d4) in the sample.[5][8] Techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) can resolve the small mass differences between each species.[8][9]

The process involves acquiring a full scan mass spectrum of the sample and then extracting the ion chromatograms for the expected mass of each isotopologue.[9] The area under each peak is integrated, and the relative abundance of each species is calculated to determine the isotopic purity.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 µg/mL.

-

-

LC-MS Configuration:

-

Chromatography: A direct infusion or a short isocratic LC method can be used, as chromatographic separation of isotopologues is not necessary. The goal is to deliver a stable ion stream to the mass spectrometer.

-

Mass Spectrometer: Operate in positive ion ESI mode.

-

Resolution: Set the instrument to a high resolution (e.g., > 70,000) to ensure baseline separation of the isotopic peaks.

-

Scan Range: Acquire data over a mass range that encompasses the unlabeled (d0) through the fully labeled (d4) species.

-

-

Data Acquisition:

-

Inject the sample and acquire full scan data for several minutes to obtain a stable signal and an averaged spectrum.

-

-

Data Analysis:

-

From the averaged spectrum, identify the monoisotopic peaks corresponding to each isotopologue (d0, d1, d2, d3, d4).

-

Record the intensity (ion counts) for each peak.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue intensities.

-

The isotopic purity is reported as the percentage of the d4 species.

-

Self-Validating Systems and Acceptance Criteria

A trustworthy analysis protocol must be a self-validating system. This involves incorporating checks and standards to ensure the data is accurate and reproducible.

-

System Suitability: Before analyzing samples, inject a known reference material or a previously characterized batch to verify instrument performance, including mass accuracy and resolution.[10]

-

Replicate Injections: Analyze each sample in triplicate to assess the precision of the measurement. The relative standard deviation (RSD) of the calculated isotopic purity should typically be less than 5%.[10]

-

Reference Standards: Whenever possible, results should be compared against certified reference materials (CRMs) from national metrology institutes like NIST.[11][12]

For most applications using this compound as an internal standard in LC-MS, a minimum isotopic purity of 98% for the d4 species is highly desirable. This minimizes the contribution of the d0 isotopologue from the internal standard to the analyte signal, ensuring accurate quantification.

The Impact of Isotopic Purity on Quantitative Bioanalysis

The use of a deuterated internal standard is foundational to isotope dilution mass spectrometry, a technique that corrects for variability in sample preparation and instrument response.[1][13] The standard is added at a known concentration to all samples, calibrators, and controls at the beginning of the workflow.[13] The ratio of the analyte's signal to the standard's signal is used for quantification.

Caption: Logical workflow of isotope dilution mass spectrometry (IDMS).

If the isotopic purity of the this compound is low, it means there is a significant percentage of unlabeled Choline (d0) present within the internal standard. This "d0 contamination" will be detected by the mass spectrometer at the same mass as the analyte, leading to an overestimation of the analyte's true concentration. Therefore, rigorous verification of isotopic purity is not merely a quality control step; it is a prerequisite for generating reliable and accurate quantitative data in drug development, clinical diagnostics, and metabolic research.[14][15]

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate.

- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Benchchem.

- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Benchchem.

- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc..

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. CIL.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc..

- This compound | Stable Isotope. MedChemExpress.

- Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc..

- Metabolic fate of the orally consumed deuterium-labeled choline. ResearchGate.

- This compound | Stable Isotope. MedChemExpress.

- Two methods for assessment of choline status in a randomized crossover study with varying dietary choline intake in people. The American Journal of Clinical Nutrition.

- CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group.

- MTHFR C677T genotype influences the isotopic enrichment of one-carbon metabolites in folate-compromised men consuming d9-choline. PubMed.

- A Researcher's Guide to the Validation of Isotopic Analyses by Mass Spectrometry. Benchchem.

- High-Precision Isotopic Reference Materials. NIST.

- Oral Intake of Deuterated Choline at Clinical Dose for Metabolic Imaging of Brain Tumors. bioRxiv.

- This compound D 98atom 285979-69-3. Sigma-Aldrich.

- CAS 285979-69-3 this compound. Isotope Science / Alfa Chemistry.

- Isotopic Standards. ISC Science.

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. isotope.com [isotope.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. almacgroup.com [almacgroup.com]

- 10. benchchem.com [benchchem.com]

- 11. High-Precision Isotopic Reference Materials | NIST [nist.gov]

- 12. Isotopic Standards | ISC Science [isc-science.com]

- 13. benchchem.com [benchchem.com]

- 14. texilajournal.com [texilajournal.com]

- 15. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to Natural Abundance Correction for Choline Mass Spectrometry

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of natural abundance correction in mass spectrometry, with a specific focus on its application to choline and its metabolites. As we delve into the intricacies of stable isotope tracing, this document will serve as a practical resource for experimental design, data processing, and the accurate interpretation of isotopic labeling data.

Part 1: The Imperative of Natural Abundance Correction in Isotope Tracing

Stable isotope tracing is a powerful methodology for elucidating the dynamics of metabolic pathways.[1][2][3][4] By introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, into a biological system, we can track the journey of these labeled atoms as they are incorporated into downstream metabolites.[5][6] However, a fundamental challenge in these experiments is the natural existence of heavy isotopes for most elements.

Carbon, for instance, is predominantly ¹²C, but approximately 1.1% of it is the heavier isotope ¹³C.[4][7] Similarly, nitrogen exists as ¹⁴N and ¹⁵N, with a natural abundance of about 0.37% for ¹⁵N. This inherent natural abundance contributes to the mass isotopomer distribution (MID) of a molecule, which can obscure the true labeling patterns derived from the experimentally introduced tracer.[4][7][8]

Natural abundance correction is the critical computational process of removing the contribution of these naturally occurring heavy isotopes from the raw mass spectrometry data.[4][8] Failure to perform this correction leads to an overestimation of isotopic enrichment, resulting in erroneous calculations of metabolic fluxes and pathway activities.[9]

Part 2: The Theoretical Underpinnings of Isotopic Distribution

The foundation of natural abundance correction lies in understanding the probabilistic distribution of naturally occurring isotopes. For a given molecule, its theoretical mass isotopomer distribution can be calculated based on its elemental composition and the known natural abundances of the isotopes of each element.[10][11]

Several mathematical approaches have been developed to model and correct for this natural abundance, with the matrix-based method being one of the most common.[7][8] This method employs a correction matrix that is constructed based on the elemental formula of the analyte and the natural isotopic abundances of its constituent elements.[7][12] This matrix allows for the deconvolution of the measured isotopic distribution into the component representing the true tracer incorporation and the component arising from natural abundance.[8][13]

Table 1: Natural Abundance of Key Isotopes in Choline Metabolism

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.9885 |

| ²H (D) | 0.0115 | |

| Nitrogen | ¹⁴N | 99.632 |

| ¹⁵N | 0.368 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 |

Note: These values are standard abundances and can exhibit slight variations.

Part 3: A Step-by-Step Guide to Natural Abundance Correction

The process of correcting for natural abundance can be broken down into a systematic workflow, from sample preparation to data analysis.

Experimental Protocol: Stable Isotope Labeling of Choline

-

Cell Culture and Isotope Labeling:

-

Culture cells in a medium containing the stable isotope-labeled choline tracer (e.g., ¹³C₅-¹⁵N-choline or d₉-choline).[14][15]

-

The duration of labeling should be sufficient to achieve isotopic steady-state for the metabolites of interest.

-

Include a parallel culture with an unlabeled medium to serve as a control for determining the natural isotopic distribution.

-

-

Metabolite Extraction:

-

LC-MS Analysis:

Data Processing and Correction Workflow

The following diagram illustrates the logical flow of the data processing and natural abundance correction.

Caption: Workflow for Natural Abundance Correction.

Software for Natural Abundance Correction

Several software tools are available to automate the correction process. These tools implement various algorithms to accurately remove the contribution of natural isotopes.

-

IsoCor: A widely used software that can correct MS data from various isotopic tracers.[16][17] It features a user-friendly interface and can handle large datasets.[16]

-

IsoCorrectoR: An R-based tool that corrects for both natural abundance and tracer impurity in MS and MS/MS data.[18]

-

AccuCor2: An R-based tool specifically designed for the correction of dual-isotope tracer data, such as from ¹³C-¹⁵N labeling experiments.[12]

Part 4: Specific Considerations for Choline and its Metabolites

Choline (C₅H₁₄NO⁺) and its metabolites, such as phosphocholine and phosphatidylcholine, present unique considerations in natural abundance correction due to their elemental composition. The presence of nitrogen, in addition to carbon, hydrogen, and oxygen, necessitates a correction that accounts for the natural abundance of ¹⁵N.

For high-resolution mass spectrometers, it is crucial that the instrument can resolve the mass difference between a ¹³C and a ¹⁵N atom to accurately determine the isotopologue distribution in dual-labeling experiments.[12]

Furthermore, in studies involving deuterated choline tracers (e.g., d₉-choline), potential kinetic isotope effects and the possibility of deuterium exchange should be considered, as these can influence the observed labeling patterns.[6][19]

The following diagram illustrates the Kennedy pathway for phosphatidylcholine synthesis, highlighting the incorporation of a labeled choline tracer.

Caption: Labeled Choline Incorporation via the Kennedy Pathway.

Part 5: Validation and Quality Control

A critical aspect of any analytical workflow is validation. To ensure the accuracy of the natural abundance correction, the following steps are recommended:

-

Analysis of Unlabeled Standards: Run an unlabeled standard of the analyte to experimentally determine its natural isotopologue distribution. This can be compared to the theoretically calculated distribution to verify the accuracy of the correction algorithm.

-

Spike-in Experiments: Prepare samples with a known ratio of labeled to unlabeled standard. After correction, the calculated enrichment should match the known ratio.

-

Evaluation of Residuals: After correction, the residual difference between the measured and the theoretically back-calculated MID should be minimal. High residuals can indicate issues with the data quality or the correction model.[20]

Conclusion

References

-

Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294-1296. [Link]

-

Millard, P., et al. (2014). Correction of MS Data for Naturally Occurring Isotopes in Isotope Labelling Experiments. In Metabolic Flux Analysis (pp. 197-206). Humana Press. [Link]

-

Jungreuthmayer, C., et al. (2016). ICT: isotope correction toolbox. Bioinformatics, 32(1), 154-156. [Link]

-

Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822-837. [Link]

-

Lewis, C. A., & Rabinowitz, J. D. (2019). Stable Isotope Tracing Experiments Using LC-MS. In Metabolomics (pp. 107-120). Humana, New York, NY. [Link]

-

Zhang, Z., et al. (2020). Iso-Compass: new freeware software for isotopic data reduction of LA-MC-ICP-MS. Journal of Analytical Atomic Spectrometry, 35(6), 1136-1143. [Link]

-

Zhang, Z., et al. (2020). Iso-Compass: New freeware software for isotopic data reduction of LA-MC-ICP-MS. ResearchGate. [Link]

-

Yergey, J. A. (1983). A general approach to calculating isotopic distributions for mass spectrometry. International Journal of Mass Spectrometry and Ion Physics, 52(2-3), 337-349. [Link]

-

Valkenborg, D., et al. (2008). Poisson Model To Generate Isotope Distribution for Biomolecules. Analytical Chemistry, 80(15), 5822-5828. [Link]

-

Michel, V., et al. (2011). The principle of stable isotope labeling of PtdCho with choline-d9. ResearchGate. [Link]

-

Parker, S. J., & Metallo, C. M. (2015). Stable Isotope Tracers for Metabolic Pathway Analysis. In Metabolomics (pp. 273-286). Humana Press. [Link]

-

Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Lewis-Sigler Institute - Princeton University. [Link]

-

Nilsson, R., et al. (2021). Isotope tracing-based metabolite identification for mass spectrometry metabolomics. Nature Communications, 12(1), 1-11. [Link]

-

Ghergurovich, J. M., et al. (2020). Mapping choline metabolites in normal and transformed cells. Metabolomics, 16(12), 1-11. [Link]

-

Rockwood, A. L., & Van Orden, S. L. (1996). Ultrahigh-Speed Calculation of Isotope Distributions. Analytical Chemistry, 68(13), 2027-2030. [Link]

-

Weindl, D., et al. (2016). Validation of the multi-isotope natural abundance correction algorithm.... ResearchGate. [Link]

-

G-L, H., et al. (2017). Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers. Journal of Lipid Research, 58(8), 1637-1645. [Link]

-

Millard, P., et al. (2014). Correction of MS Data for Naturally Occurring Isotopes in Isotope Labelling Experiments. ResearchGate. [Link]

-

Midani, F. S., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolic engineering, 43, 1-8. [Link]

-

Snider, M. J. (2007). Efficient Calculation of Exact Mass Isotopic Distributions. Journal of the American Society for Mass Spectrometry, 18(8), 1511-1515. [Link]

-

Claeys, M., et al. (2013). BRAIN: A Universal Tool for High-Throughput Calculations of the Isotopic Distribution for Mass Spectrometry. Analytical Chemistry, 85(4), 2056-2060. [Link]

-

Koc, H., & Mar, M. H. (2001). Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry. Analytical Chemistry, 73(17), 4167-4172. [Link]

-

Heinrich, P., et al. (2018). (PDF) Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. ResearchGate. [Link]

-

Wang, L., et al. (2021). Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids. Metabolites, 11(3), 184. [Link]

-

Lee, W. N. P., et al. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of mass spectrometry, 31(3), 255-262. [Link]

-

Millard, P., et al. (2019). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 9(7), 133. [Link]

-

Heinrich, P. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. Publikationsserver der Universität Regensburg. [Link]

-

Nilsson, R. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. [Link]

-

Gopalakrishnan, S., et al. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites, 11(5), 310. [Link]

-

Su, X., et al. (2017). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]

-

Unkovich, M., et al. (2008). 15N natural abundance method. Australian Centre for International Agricultural Research. [Link]

-

Murphy, R. C. (2018). Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. Mass Spectrometry (Tokyo, Japan), 7(1), S0071. [Link]

-

Midani, F. S., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. ResearchGate. [Link]

-

Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Department of Molecular Biology - Princeton University. [Link]

-

Poad, B. L. J., et al. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. Metabolites, 14(8), 466. [Link]

Sources

- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. lsi.princeton.edu [lsi.princeton.edu]

- 4. benchchem.com [benchchem.com]

- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Poisson Model To Generate Isotope Distribution for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IsoCor: correcting MS data in isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unraveling Metabolic Networks: A Technical Guide to Stable Isotope-Labeled Choline in Research

In the intricate landscape of metabolic research, the ability to trace and quantify the flux of molecules through complex biochemical pathways is paramount. Choline, an essential nutrient, stands at a critical metabolic crossroads, influencing everything from cell structure and neurotransmission to lipid metabolism and epigenetic regulation.[1][2][3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of stable isotope-labeled choline as a powerful tool to dissect these metabolic networks. We will delve into the core principles, experimental design considerations, analytical methodologies, and cutting-edge applications, offering a framework for robust and insightful metabolic research.

The Central Role of Choline in Cellular Metabolism

Choline participates in three primary metabolic pathways, each with profound physiological implications[1][5]:

-

The Phosphorylation Pathway (Kennedy Pathway): Choline is phosphorylated to phosphocholine, a precursor for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes.[6][7][8] This pathway is fundamental for membrane integrity, cell signaling, and lipoprotein assembly.

-

The Oxidation Pathway: Choline can be oxidized in the liver and kidneys to betaine.[1][5] Betaine serves as a critical methyl donor in the one-carbon metabolism cycle, converting homocysteine to methionine. This process is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation, thus linking choline to epigenetic regulation.[4][9]

-

The Acetylation Pathway: In cholinergic neurons, choline is acetylated to form acetylcholine, an essential neurotransmitter for nerve impulse transmission, muscle control, and cognitive function.[1][3][10]

The gut microbiota also plays a significant role in choline metabolism, converting it to trimethylamine (TMA), which is further oxidized in the liver to trimethylamine-N-oxide (TMAO).[1][2][11] Dysregulation in any of these pathways is implicated in a range of pathologies, including cancer, nonalcoholic fatty liver disease (NAFLD), and neurodegenerative diseases.[1][5][11][12]

The Power of Stable Isotope Tracing: Why Label Choline?

Stable isotope labeling is a non-radioactive method that allows for the precise tracking of the metabolic fate of a molecule.[13] By replacing one or more atoms in the choline molecule with a heavier, stable isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)), we can distinguish the exogenously supplied "labeled" choline and its downstream metabolites from the endogenous, "unlabeled" pool.[13][14]

Causality in Isotope Selection: Choosing the Right Tool for the Question

The choice of isotopologue is a critical experimental design parameter, dictated by the specific metabolic pathway under investigation.

| Stable Isotope Label | Common Labeled Positions | Primary Research Applications | Rationale |

| Deuterium (²H or D) | Methyl groups (e.g., d9-choline) | Tracing one-carbon metabolism, phospholipid synthesis (CDP-choline vs. PEMT pathway) | The nine deuterium atoms on the methyl groups of d9-choline provide a strong and distinct mass shift, making it readily detectable by mass spectrometry.[15] It allows for the differentiation of phosphatidylcholine synthesized via the Kennedy pathway (incorporating the intact d9-choline headgroup) from that synthesized by the phosphatidylethanolamine N-methyltransferase (PEMT) pathway (which would incorporate d3- or d6-labeled methyl groups from SAM derived from d9-betaine).[9][15] |

| Carbon-13 (¹³C) | Methyl groups (e.g., ¹³C₃-choline) | Flux analysis of choline incorporation into phospholipids and other metabolites. | ¹³C labeling allows for the tracking of the carbon backbone of choline. Untargeted metabolomics using ¹³C₃-choline can reveal novel choline-derived metabolites.[16] |

| Nitrogen-15 (¹⁵N) | Amine group (e.g., ¹⁵N-choline) | Studies of choline uptake and its incorporation into nitrogen-containing compounds. | ¹⁵N is the central atom in the choline molecule and provides a specific label to trace the core choline structure.[14] It is particularly useful for NMR-based studies to resolve signals of choline and its metabolites.[8] |

Experimental Workflow: From Cell Culture to In Vivo Models

A well-designed stable isotope tracing experiment is a self-validating system. Here, we outline a generalized workflow, emphasizing critical control points.

Figure 1: Generalized workflow for stable isotope-labeled choline studies.

Protocol 1: In Vitro Stable Isotope Labeling of Cultured Cells

This protocol provides a framework for tracing choline metabolism in adherent cancer cell lines, a common application for studying the "Warburg effect" on choline metabolism.[6][17]

Objective: To quantify the incorporation of ¹³C₃-choline into phosphocholine and phosphatidylcholine in HCT116 human colorectal cancer cells.[16]

Materials:

-

HCT116 cells (ATCC, CCL-247)

-

RPMI-1640 medium (Gibco, 61870-010)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

¹³C₃-Choline Chloride (IsoSciences)

-

6-well plates

-

Ice-cold 80% Methanol

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 0.2 x 10⁶ cells per well and allow them to adhere and grow for 24 hours.

-

Labeling Medium Preparation: Prepare RPMI-1640 medium containing the desired concentration of ¹³C₃-choline. A common approach is to use a 50:50 mixture of labeled and unlabeled choline to achieve approximately 50% enrichment in the medium.[16] For example, add 3 mg/L of ¹³C₃-Choline Chloride to a medium that already contains 3 mg/L of unlabeled choline.

-

Labeling: Aspirate the standard medium from the cells and replace it with the ¹³C₃-choline labeling medium. Culture the cells for various time points (e.g., 0, 4, 8, 24, 48 hours) to assess the kinetics of label incorporation.

-

Metabolic Quenching & Harvesting:

-

At each time point, place the 6-well plate on ice.

-

Quickly aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Metabolite Extraction: